1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
Description
The compound 1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a structurally complex molecule featuring a piperidine moiety linked via a sulfonyl group to a benzene ring, which is further connected to a partially saturated imidazole core (4,5-dihydro-1H-imidazole). The imidazole is substituted with a thioether group derived from 2-fluorobenzyl, introducing both lipophilic and electronic modulation.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c23-20-7-3-2-6-18(20)16-30-22-24-12-15-26(22)21(27)17-8-10-19(11-9-17)31(28,29)25-13-4-1-5-14-25/h2-3,6-11H,1,4-5,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBDOUBUDVJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dihydroimidazole Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a thiol or sulfide precursor.
Attachment of the Piperidinylsulfonylphenyl Moiety: This step may involve sulfonylation reactions using sulfonyl chlorides and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitrating agents, halogenating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an inhibitor of specific enzymes or receptors. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazole Core Variations
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Features a fully aromatic imidazole fused to a bipyridine system. The aromatic imidazole may improve π-π stacking interactions in biological targets but could reduce solubility due to increased hydrophobicity .
- 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): A fully aromatic imidazole with 4,5-dimethyl and fluorophenyl substituents. The methyl groups may sterically hinder binding, while the fluorine atom enhances electronegativity and metabolic stability .
Substituent Analysis
- The piperidine ring introduces basicity, which may enhance bioavailability and membrane permeability .
- Bipyridine and Phenylenediamine (): The bipyridine system offers extended π-conjugation for fluorescent or catalytic applications, while the phenylenediamine group could participate in redox chemistry or metal coordination .
- Methoxy and Fluorophenyl Groups (): The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing fluorine. This combination balances electronic properties for optimized receptor interactions .
Pharmacological Implications
- Target Compound : The fluorophenyl-thioether moiety may enhance binding to hydrophobic pockets in targets like kinases or GPCRs. The partially saturated imidazole could reduce off-target effects compared to rigid aromatic cores .
- Compound : The bipyridine-imidazole hybrid is reported to exhibit fluorescent properties, suggesting applications in biosensing or imaging, though its pharmacological activity remains unexplored .
Physicochemical and Crystallographic Data
Biological Activity
1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit certain kinases or proteases, leading to disrupted cellular signaling and potential apoptosis in cancer cells.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma . The mechanism involves the induction of cell cycle arrest and apoptosis, primarily through the modulation of apoptotic pathways.
Antimicrobial Activity
In vitro evaluations have demonstrated that the compound possesses antimicrobial properties against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests a broad-spectrum activity that could be useful in treating infections.
Antiviral Potential
Research has also explored the antiviral effects of this compound. Notably, it has been tested for its ability to inhibit viral entry in models of Ebola virus infection, showing promising results with submicromolar effective concentrations (EC50) and favorable selectivity indices (SI) .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and imidazole moieties can significantly affect potency and selectivity. For instance, variations in the sulfonyl group may enhance solubility and bioavailability while maintaining or improving anticancer efficacy .
Case Study 1: Anticancer Activity
In a study evaluating novel piperidine derivatives, this compound was shown to inhibit cell proliferation in MCF-7 cells with an IC50 value in the micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antiviral Efficacy
A separate investigation focused on the antiviral properties against Ebola virus revealed that this compound effectively inhibited viral entry at low concentrations. The study provided insights into its mechanism through docking studies that identified key interactions with viral proteins .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine?
The synthesis typically involves multi-step protocols:
- Imidazole Core Formation : Alkylation or condensation reactions to construct the 4,5-dihydroimidazole ring. For example, thiol-containing intermediates (e.g., 2-{[(2-fluorophenyl)methyl]sulfanyl} groups) are introduced via nucleophilic substitution .
- Sulfonylation : Reaction of the imidazole intermediate with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions to attach the benzenesulfonyl-piperidine moiety .
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the imidazole and benzoyl groups .
Key Considerations : Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to suppress side reactions like sulfone oxidation .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl methylsulfanyl at C2 of imidazole) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]⁺) .
- Purity Assessment :
- HPLC : Use C18 columns with methanol/water gradients (65:35 v/v) and UV detection at 254 nm .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between the imidazole and piperidine rings) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
- Methodology :
- Screen solvents (e.g., DCM vs. DMF) for solubility and reactivity. Polar aprotic solvents like DMF enhance nucleophilicity in sulfonylation steps but may increase side-product formation .
- Use Design of Experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design can identify optimal conditions for imidazole acylation .
- Case Study : A 15% yield improvement was achieved by switching from THF to DCM in the sulfonyl coupling step, reducing byproduct formation from 22% to 8% .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Approach :
- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., HEK293 transfected with target receptors) .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed imidazole or sulfone derivatives) .
- Example : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM) were traced to differences in assay buffer pH affecting ionization of the piperidine group .
Q. What strategies are effective for studying the compound’s stability and degradation pathways?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC for sulfone or imidazole ring cleavage .
- Oxidative Stress : Treat with 3% H₂O₂ to assess susceptibility of the thioether linkage to oxidation .
- Key Finding : The compound showed moderate stability under oxidative conditions (<10% degradation) but rapid hydrolysis in basic media (>90% degradation within 12h) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
-
Strategy :
-
SAR Table :
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
